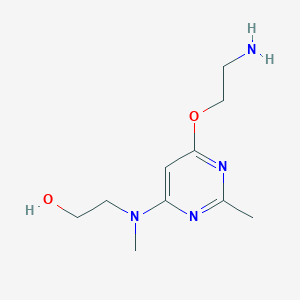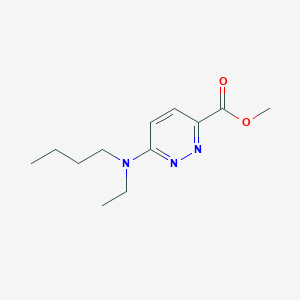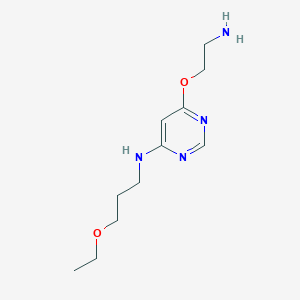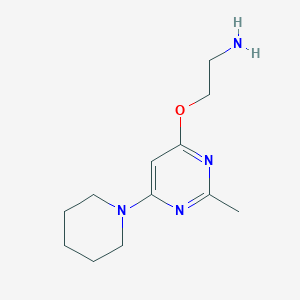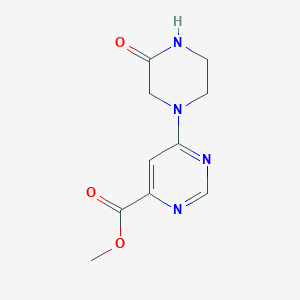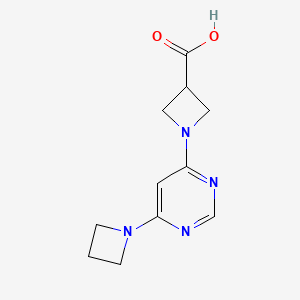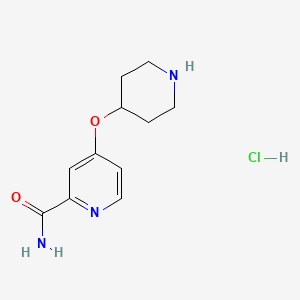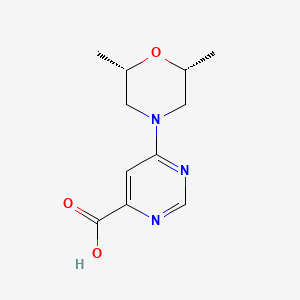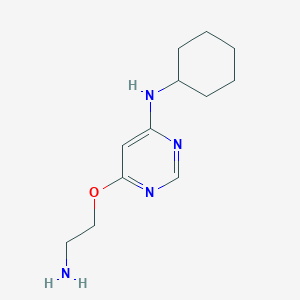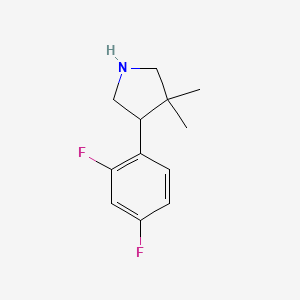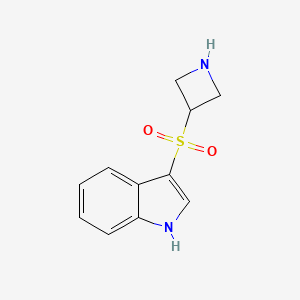
3-(アゼチジン-3-イルスルホニル)-1H-インドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azetidin-3-ylsulfonyl)-1H-indole is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(azetidin-3-ylsulfonyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(azetidin-3-ylsulfonyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
窒素含有ヘテロ環の合成
この化合物は、医薬品において重要な役割を果たす様々な窒素含有ヘテロ環の合成に使用することができます。有機ホウ素化合物の分子内アミノ化などの方法により、アゼチジン、ピロリジン、ピペリジンを合成することができます .
鈴木・宮浦クロスカップリング
「3-(アゼチジン-3-イルスルホニル)-1H-インドール」は、ホウ酸とのニッケル触媒による鈴木Csp2-Csp3クロスカップリングを促進し、高い官能基許容性を備えた全炭素四級中心を有するアゼチジンを生成することができます .
電気化学的分子内ヒドロアミノ化
この化合物は、アリルスルホンアミドの電気化学的分子内ヒドロアミノ化に関与し、アゼチジンの生成につながります。このプロセスは、コバルト触媒と電気による求核置換反応の選択的生成に役立ちます .
作用機序
Target of Action
The primary target of 3-(azetidin-3-ylsulfonyl)-1H-indole is the mGlu2 receptor . The mGlu2 receptor is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system. It is involved in various physiological processes, including learning, memory, and pain perception.
Mode of Action
3-(Azetidin-3-ylsulfonyl)-1H-indole interacts with the mGlu2 receptor as a positive allosteric modulator (PAM) . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate. This results in an increase in the receptor’s activity, leading to changes in cellular signaling.
Biochemical Pathways
The activation of the mGlu2 receptor by 3-(azetidin-3-ylsulfonyl)-1H-indole affects several biochemical pathways. The most significant is the inhibition of the cyclic adenosine monophosphate (cAMP) pathway . This leads to a decrease in the intracellular levels of cAMP, affecting various downstream effects such as the regulation of gene expression.
Pharmacokinetics
Related compounds have been shown to be orally bioavailable and brain-penetrant , suggesting that 3-(azetidin-3-ylsulfonyl)-1H-indole may have similar properties.
Result of Action
The activation of the mGlu2 receptor by 3-(azetidin-3-ylsulfonyl)-1H-indole can lead to various molecular and cellular effects. For example, it can result in changes in neuronal excitability and synaptic plasticity . These changes can affect various brain functions, including cognition and pain perception.
Action Environment
The action of 3-(azetidin-3-ylsulfonyl)-1H-indole can be influenced by various environmental factors. For instance, the presence of other neurotransmitters or drugs can affect its binding to the mGlu2 receptor. Additionally, factors such as pH and temperature can influence its stability and efficacy .
特性
IUPAC Name |
3-(azetidin-3-ylsulfonyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-16(15,8-5-12-6-8)11-7-13-10-4-2-1-3-9(10)11/h1-4,7-8,12-13H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAPJBRPFUGHDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

